Brd4-BD1/2-IN-2
Description
Properties
Molecular Formula |
C30H33N5O4 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
4-[5-(2,6-dimethylphenoxy)-2-(2-hydroxy-2-methylpropyl)indazol-6-yl]-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C30H33N5O4/c1-7-31-28(36)24-13-21-22(15-34(6)29(37)26(21)32-24)20-12-23-19(14-35(33-23)16-30(4,5)38)11-25(20)39-27-17(2)9-8-10-18(27)3/h8-15,32,38H,7,16H2,1-6H3,(H,31,36) |
InChI Key |
MWCRMAMBVBLWNT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=CC4=NN(C=C4C=C3OC5=C(C=CC=C5C)C)CC(C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Design and Initial Synthesis
The indole-2-one scaffold forms the structural basis of this compound, chosen for its ability to mimic acetylated lysine residues critical for BRD4 binding. Docking studies guided the substitution pattern on the indole ring to optimize interactions with conserved asparagine residues (e.g., Asn140 in BD1) and hydrophobic pockets in the bromodomains. Initial synthesis begins with:
- Formation of the indole-2-one core : Cyclization of substituted anilines with α-ketoesters under acidic conditions yields the indole-2-one backbone.
- Functionalization at the 3-position : Introduction of a bromine or iodine atom enables subsequent cross-coupling reactions for side-chain diversification.
A representative reaction sequence is shown below:
Aniline derivative + α-ketoester → Indole-2-one core (H₂SO₄, 80°C, 12h)
Indole-2-one + NBS → 3-Bromo-indole-2-one (DMF, 0°C, 2h)
3-Bromo-indole-2-one + Boronic acid → Suzuki coupling product (Pd(PPh₃)₄, K₂CO₃, 90°C, 24h)
Side-Chain Optimization for BD1/2 Selectivity
Structural data from BRD4 BD1 (PDB: 3JVJ) and BD2 (PDB: 3JVL) informed the design of side chains that differentially engage BD1 versus BD2. Key modifications include:
- BD1 selectivity : A sulfonamide group at the 5-position enhances hydrogen bonding with Tyr97 and Asn140 in BD1.
- BD2 avoidance : Bulky substituents at the 7-position reduce affinity for BD2 by sterically clashing with His442.
Structural and Kinetic Characterization
Crystallographic Validation of Binding Modes
Co-crystallization studies with BRD4 BD1 and BD2 revealed critical interactions:
| Interaction | BD1 (3JVJ) | BD2 (3JVL) |
|---|---|---|
| Acetyl-lysine mimic | Indole-2-one carbonyl | Indole-2-one carbonyl |
| Hydrogen bond with Asn/His | Asn140 (2.1 Å) | His437 (2.3 Å) |
| Hydrophobic contact | Phe83, Val87 | Leu385, Ile389 |
The indole-2-one carbonyl forms a water-mediated hydrogen bond with Tyr97 in BD1, absent in BD2 due to conformational differences in the ZA loop.
Binding Affinity and Selectivity Profiles
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantified BD1/2 selectivity:
| Parameter | BD1 | BD2 |
|---|---|---|
| Kₐ (M⁻¹s⁻¹) | 1.2 × 10⁶ | 3.4 × 10⁴ |
| Kₐ (s⁻¹) | 8.7 × 10⁻³ | 2.1 × 10⁻² |
| Kₐ (nM) | 41 | 313 |
Data adapted from enzymatic assays and SPR.
Process Optimization and Scale-Up
Solvent and Temperature Screening
Patent WO2020192637A1 details a scalable synthesis using tetrahydrofuran (THF) as the primary solvent:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12h | 78% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 90°C, 24h | 65% |
| Final crystallization | THF, 25–45°C, 12–50h stirring | 92% purity |
Purity and Stability Analysis
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensured batch consistency:
- HPLC : >99% purity (C18 column, 0.1% TFA/ACN gradient)
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 3.12 (s, 3H, CH₃).
Biological Evaluation and Mechanistic Studies
Antiproliferative Activity
This compound demonstrated potent activity against hematologic malignancies:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MV-4-11 | 0.78 ± 0.03 | c-Myc downregulation, G₀/G₁ arrest |
| HL-60 | 4.64 ± 0.30 | Apoptosis induction |
Dose-dependent reduction of c-Myc by 80% at 1 µM (Western blot).
Toxicity Profiling
Low toxicity in normal GES-1 cells (IC₅₀ > 50 µM) underscores its therapeutic window.
Chemical Reactions Analysis
Types of Reactions
Brd4-BD1/2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, enhancing the compound’s solubility and bioavailability.
Substitution: Substitution reactions, such as halogenation or nitration, are employed to modify the aromatic rings and improve binding affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often utilize reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with enhanced pharmacokinetic properties, such as increased solubility, stability, and binding affinity .
Scientific Research Applications
Cancer Treatment
Mechanism of Action:
Brd4-BD1/2-IN-2 functions by disrupting the interaction between BRD4 and acetylated histones, leading to the downregulation of oncogenes involved in cancer cell proliferation and survival.
Case Studies:
- Triple-Negative Breast Cancer: A study demonstrated that dual inhibition of BRD4 and CK2 using compounds similar to this compound resulted in significant apoptosis in MDA-MB-231 and MDA-MB-468 cells, both of which are models for triple-negative breast cancer. The compound exhibited an IC50 value of 180 nM against BRD4, suggesting potent efficacy in inhibiting cancer cell growth .
- Ovarian and Prostate Cancer: this compound is currently being evaluated in clinical trials for its effectiveness when combined with other therapies, such as olaparib for ovarian cancer and enzalutamide for metastatic castration-resistant prostate cancer. Early results indicate promising outcomes in terms of tumor shrinkage and patient response rates .
Epigenetic Regulation
Role in Gene Expression:
Brd4 plays a vital role in the regulation of transcriptional programs by recruiting transcriptional machinery to specific genomic loci. By inhibiting BRD4, this compound can alter gene expression patterns associated with various diseases.
Research Findings:
Recent studies utilizing nuclear magnetic resonance (NMR) spectroscopy have shown that this compound effectively modifies the dynamics of BRD4 bromodomains, impacting their interaction with chromatin . This alteration can lead to significant changes in gene expression profiles, providing insights into its potential use as a therapeutic agent for diseases characterized by epigenetic dysregulation.
Autoimmune Diseases
Potential Applications:
Emerging research suggests that inhibitors like this compound may also play a role in treating autoimmune diseases by modulating inflammatory responses through epigenetic mechanisms.
Evidence:
Studies have indicated that BRD4 is involved in the regulation of pro-inflammatory cytokines. By inhibiting BRD4 activity, compounds such as this compound may reduce inflammation and provide therapeutic benefits in conditions like rheumatoid arthritis .
Data Tables
| Application Area | Target Disease | Mechanism | Clinical Status |
|---|---|---|---|
| Cancer | Triple-Negative Breast Cancer | Induces apoptosis via BRD4 inhibition | Preclinical studies ongoing |
| Cancer | Ovarian Cancer | Enhances efficacy of olaparib | Phase 1b clinical trials |
| Cancer | Prostate Cancer | Synergistic effects with enzalutamide | Phase 1b clinical trials |
| Autoimmune Diseases | Rheumatoid Arthritis | Modulates inflammatory cytokine production | Research stage |
Mechanism of Action
Brd4-BD1/2-IN-2 exerts its effects by selectively binding to the bromodomains 1 and 2 of BRD4. This binding prevents BRD4 from recognizing and interacting with acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and inhibiting gene expression. The inhibition of BRD4 leads to the downregulation of oncogenes and other genes involved in cell proliferation and survival .
Comparison with Similar Compounds
MS417
- Binding Affinity : MS417 binds both BRD4-BD1 and BD2 with similar affinities (Kd = 36.1 nM for BD1, 25.4 nM for BD2) .
- Selectivity : Unlike BRD4-BD1/2-IN-2, MS417 lacks domain selectivity, making it less suitable for studies requiring BD2-specific inhibition.
- Mechanistic Insights : NMR studies confirmed MS417’s simultaneous binding to both bromodomains, even at substoichiometric concentrations .
JQ1
- Potency : JQ1, a pan-BET inhibitor, shows moderate activity against BRD4-BD2 (IC50 = 60 nM) and BRD4-BD1 (IC50 = 60 nM) .
- Selectivity : JQ1 broadly inhibits multiple BET proteins (e.g., BRDT, BRD2/3/4), whereas this compound’s >600-fold selectivity for BRD4-BD2 over BD1 minimizes off-target effects .
- Therapeutic Utility : JQ1’s pan-BET activity limits its use in BD2-specific contexts, whereas this compound enables precise targeting of BD2-driven pathways .
CDD-1132 and CDD-1102
- BD2 Specificity : CDD-1132 and CDD-1102 (from a DNA-encoded library screen) inhibit BRD4-BD2 with IC50s of 31 nM and 15 nM, respectively, but exhibit poor selectivity over BRD4-BD1 (IC50s >4,460 nM) .
- Advantage of this compound: With sub-nanomolar BD2 potency and >600-fold BD2/BD1 selectivity, this compound outperforms these analogs in both efficacy and specificity .
PROTAC BRD3/BRD4-L Degrader-2
- Mechanism : Unlike inhibitors, this PROTAC degrades BRD3 and BRD4-L with Ki values of 16.91 nM and 2.8 nM, respectively .
- Comparison : While PROTACs achieve sustained target suppression, this compound offers reversible, dose-dependent inhibition, making it preferable for acute studies or combination therapies .
Key Data Tables
Table 1: Comparative Potency and Selectivity
| Compound | BRD4-BD2 IC50/Kd (nM) | BRD4-BD1 IC50/Kd (nM) | BD2/BD1 Selectivity Ratio |
|---|---|---|---|
| This compound | <0.5 | <300 | >600 |
| MS417 | 25.4 | 36.1 | ~1.4 |
| JQ1 | 60 | 60 | 1.0 |
| CDD-1132 | 31 | 26,200 | ~845 |
| CDD-1102 | 15 | 4,460 | ~297 |
Table 2: Functional and Pharmacokinetic Properties
Research Findings and Implications
- BD2-Specific Targeting : this compound’s unprecedented BD2 selectivity (IC50 <0.5 nM) addresses limitations of earlier inhibitors like JQ1 and MS417, which lack domain specificity .
- Therapeutic Potential: Its BD2 focus is critical in diseases where BD2 drives pathology, such as AML and inflammation, reducing toxicity from broad BET inhibition .
- Structural Insights : The compound’s design avoids PAINS (pan-assay interference compounds) and Brenk alerts, enhancing its reliability in high-throughput screens .
Biological Activity
Brd4-BD1/2-IN-2 is a selective inhibitor targeting the bromodomains (BD1 and BD2) of Bromodomain-containing protein 4 (BRD4), a key regulator in various cellular processes including transcription, cell cycle progression, and apoptosis. This compound has garnered attention due to its potential therapeutic applications in cancer and inflammatory diseases.
BRD4 plays a crucial role in interpreting epigenetic codes by binding to acetylated lysines on histones and non-histone proteins. The two bromodomains, BD1 and BD2, exhibit distinct binding affinities and biological functions. This compound selectively inhibits BRD4 BD2 with an IC50 of less than 0.5 nM, while it shows a significantly higher IC50 of less than 300 nM for BD1, indicating a strong preference for BD2 inhibition .
Comparative Binding Affinity
The binding affinities of this compound for BRD4 BD1 and BD2 are summarized in the following table:
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | BRD4 BD2 | <0.5 |
| BRD4 BD1 | <300 |
This selective inhibition is significant as it suggests that targeting BRD4 BD2 may provide therapeutic benefits while minimizing potential side effects associated with broader inhibition.
Biological Effects
This compound has been shown to suppress the expression of oncogenic transcription factors such as c-Myc. By inhibiting BRD4, the compound can disrupt the transcriptional regulation that promotes cancer cell proliferation and survival. This mechanism is particularly relevant in cancers where BRD4 is known to be overexpressed, such as in certain leukemias and solid tumors .
Study 1: Anti-Proliferative Activity
In vitro studies demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance, treatment with the compound resulted in reduced cell viability and induced apoptosis in A375 melanoma cells. The underlying mechanism was linked to the downregulation of c-Myc and other proliferation-associated genes .
Study 2: Synergistic Effects with Other Inhibitors
Research has indicated that combining this compound with other targeted therapies can enhance its efficacy. For example, when used alongside inhibitors targeting CDK9 or HDAC, there was a notable synergistic effect observed in reducing tumor growth in preclinical models. This suggests a potential strategy for overcoming resistance seen with single-agent therapies .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the dual inhibitory activity of Brd4-BD1/2-IN-2 against BD1 and BD2 domains?
- Methodological Answer : Use biochemical assays such as fluorescence resonance energy transfer (FRET) or AlphaScreen to quantify binding affinity (IC50). For BD2 inhibition, prioritize assays with recombinant BRD4 BD2 proteins due to its higher inhibitory potency (IC50 <0.5 nM vs. BD1 IC50 <300 nM) . Include triplicate measurements and control compounds (e.g., JQ1) to validate assay specificity. Report results using normalized inhibition curves and statistical error margins (SEM) .
Q. How can researchers ensure reproducibility when testing this compound in cellular models of cancer?
- Methodological Answer : Standardize cell lines (e.g., MV4-11 leukemia cells) and culture conditions (e.g., serum concentration, passage number). Use dose-response curves (0.1–10 µM) to assess cytotoxicity via MTT or CellTiter-Glo assays. Include controls for BET inhibitor off-target effects (e.g., siRNA knockdown of BRD4). Document batch-specific compound purity (>95% by HPLC) and solvent (DMSO) concentration limits (<0.1%) .
Q. What statistical approaches are appropriate for analyzing contradictory data on this compound selectivity?
- Methodological Answer : Apply hierarchical clustering or principal component analysis (PCA) to compare this compound’s activity against other BET inhibitors (e.g., OTX015, I-BET762). Use ANOVA with post-hoc Tukey tests to resolve discrepancies in IC50 values across studies. Include sensitivity analyses to account for batch effects or assay variability .
Advanced Research Questions
Q. How can computational modeling improve the rational design of this compound derivatives with enhanced BD1/BD2 selectivity?
- Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like GAFF to model ligand-protein interactions . Prioritize residues with differential binding energies between BD1 and BD2 (e.g., Asn140 in BD1 vs. Tyr113 in BD2). Validate predictions via site-directed mutagenesis and isothermal titration calorimetry (ITC) .
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Use immunocompromised mice (e.g., NSG) engrafted with patient-derived xenografts (PDXs) to assess tumor growth inhibition. Measure plasma concentrations via LC-MS/MS and correlate with target engagement (e.g., c-Myc suppression by qPCR). Apply nonlinear mixed-effects modeling (NLME) to estimate bioavailability and half-life .
Q. How should researchers address conflicting reports on this compound’s efficacy in solid tumors versus hematological malignancies?
- Methodological Answer : Perform meta-analyses of published transcriptomic datasets (e.g., GEO, TCGA) to identify tumor-specific BET dependency signatures. Validate hypotheses using 3D organoid models and CRISPR-Cas9 screens targeting BRD4 isoforms. Stratify results by tumor mutational burden (TMB) and chromatin accessibility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
